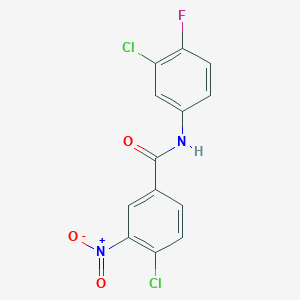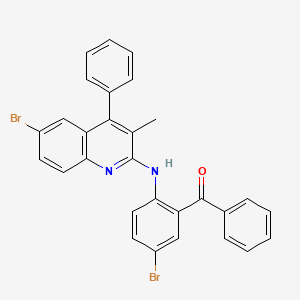
4-chloro-N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide est un composé organique appartenant à la classe des benzamides. Il est caractérisé par la présence de substituants chloro, fluoro et nitro sur la structure du benzamide.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 4-chloro-N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide implique généralement la réaction de l'acide 4-chloro-3-nitrobenzoïque avec la 3-chloro-4-fluoroaniline. La réaction est effectuée en présence d'un agent de couplage tel que le N,N'-dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) dans un solvant organique tel que le dichlorométhane. Le mélange réactionnel est agité à température ambiante pendant plusieurs heures pour obtenir le produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la scalabilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-chloro-N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide peut subir diverses réactions chimiques, notamment :
Réduction : Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : Les substituants chloro peuvent être remplacés par d'autres nucléophiles par le biais de réactions de substitution aromatique nucléophile.
Oxydation : Le composé peut subir des réactions d'oxydation, bien que celles-ci soient moins courantes.
Réactifs et conditions courants
Réduction : Hydrogène gazeux, catalyseur au palladium sur carbone (Pd/C).
Substitution : Méthylate de sodium, tert-butylate de potassium.
Oxydation : Permanganate de potassium, trioxyde de chrome.
Principaux produits
Réduction : 4-amino-N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide.
Substitution : Divers benzamides substitués en fonction du nucléophile utilisé.
Oxydation : Dérivés oxydés de la structure du benzamide.
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant que pharmacophore dans le développement de nouveaux médicaments, en particulier ceux ciblant des enzymes ou des récepteurs spécifiques.
Science des matériaux : Les caractéristiques structurales uniques du composé en font un candidat pour une utilisation dans la synthèse de matériaux avancés aux propriétés spécifiques.
Études biologiques : Il est utilisé dans la recherche pour comprendre ses interactions avec les molécules biologiques et ses effets potentiels sur les processus cellulaires.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitro peut participer à des réactions redox, tandis que les substituants chloro et fluoro peuvent influencer l'affinité de liaison du composé aux protéines ou aux enzymes. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
4-chloro-N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and fluoro substituents can influence the compound’s binding affinity to proteins or enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-chloro-N-phénylbenzamide
- 3-chloro-4-fluoroaniline
- Acide 4-chloro-3-nitrobenzoïque
Unicité
Le 4-chloro-N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide est unique en raison de la combinaison de substituants chloro, fluoro et nitro sur la structure du benzamide. Cette combinaison confère des propriétés chimiques et physiques distinctes, ce qui le rend approprié pour des applications spécifiques que des composés similaires ne pourraient pas remplir.
Propriétés
Formule moléculaire |
C13H7Cl2FN2O3 |
|---|---|
Poids moléculaire |
329.11 g/mol |
Nom IUPAC |
4-chloro-N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C13H7Cl2FN2O3/c14-9-3-1-7(5-12(9)18(20)21)13(19)17-8-2-4-11(16)10(15)6-8/h1-6H,(H,17,19) |
Clé InChI |
KYZUYWHTPJRFDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, 4-phenyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B11693559.png)
![(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11693569.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B11693573.png)

![2-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11693586.png)
![4-Bromo-2-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol](/img/structure/B11693588.png)
![(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693603.png)
![2-(4-chlorophenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11693608.png)
![4-Amino-N'-[(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11693611.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11693613.png)

![Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate](/img/structure/B11693631.png)
![N-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B11693634.png)
